molecular formula C14H9FO4 B6401145 2-(4-Carboxyphenyl)-5-fluorobenzoic acid CAS No. 1261905-16-1

2-(4-Carboxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6401145
CAS No.: 1261905-16-1
M. Wt: 260.22 g/mol
InChI Key: FNWDSNYJILMQGS-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a carboxyphenyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid derivative followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Carboxyphenyl)-5-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(4-Carboxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyphenyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application and the target molecules involved.

Comparison with Similar Compounds

    4-Carboxyphenylboronic Acid: Shares the carboxyphenyl group but differs in its boronic acid functionality.

    Tetrakis(4-carboxyphenyl)porphyrin: Contains multiple carboxyphenyl groups and is used in different applications.

Uniqueness: 2-(4-Carboxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both a carboxyphenyl group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications that other similar compounds may not fulfill as effectively.

Properties

IUPAC Name

2-(4-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-5-6-11(12(7-10)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDSNYJILMQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689917
Record name 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-16-1
Record name 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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